(4Z)-4-{[(3-chlorophenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(Z)-1-(3-CHLOROANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core
Preparation Methods
The synthesis of 4-[(Z)-1-(3-CHLOROANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves the condensation of 3-chloroaniline with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of amines.
Scientific Research Applications
4-[(Z)-1-(3-CHLOROANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(3-CHLOROANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrazolone derivatives and aniline-based compounds. Compared to these, 4-[(Z)-1-(3-CHLOROANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern and the presence of both chloroaniline and dimethylphenyl groups. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18ClN3O |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)iminomethyl]-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H18ClN3O/c1-12-7-8-17(9-13(12)2)23-19(24)18(14(3)22-23)11-21-16-6-4-5-15(20)10-16/h4-11,22H,1-3H3 |
InChI Key |
BWYADCDQXYQOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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